4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with the molecular formula C20H25N3O8S It is characterized by the presence of a benzamide core substituted with methoxyethyl and nitrophenyl groups, making it a sulfonamide derivative
Mechanism of Action
Target of action
“4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide” is a sulfonamide . Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication .
Mode of action
As a sulfonamide, “this compound” might interact with its targets by mimicking the natural substrate of the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical pathways
The potential inhibition of folic acid synthesis by “this compound” could affect various biochemical pathways that rely on folic acid, such as DNA synthesis and repair, methylation reactions, and amino acid synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of action
The potential inhibition of folic acid synthesis by “this compound” could lead to the inhibition of bacterial growth, given that folic acid is essential for bacterial DNA replication .
Preparation Methods
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group.
Amidation: The formation of the benzamide structure.
Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and appropriate solvents and catalysts for methoxylation and amidation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Comparison with Similar Compounds
Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide include other sulfonamide derivatives and benzamide compounds. For example:
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide
These compounds share structural similarities but differ in the position and type of substituents on the benzene ring, which can influence their chemical properties and applications
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O8S/c1-29-12-10-22(11-13-30-2)32(27,28)17-7-4-15(5-8-17)20(24)21-18-14-16(23(25)26)6-9-19(18)31-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQCGNQJHEEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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